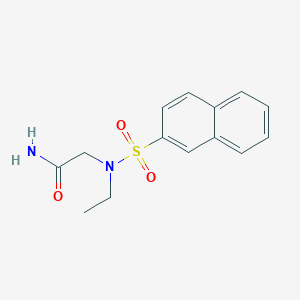![molecular formula C16H15NO5 B5790847 5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid, commonly known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. MABA is a derivative of 5-hydroxyanthranilic acid and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of MABA is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of the NF-κB pathway, the modulation of the PI3K/Akt signaling pathway, and the activation of the AMPK pathway. MABA has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
MABA has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. MABA has been found to exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to enhance insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, there are some limitations to the use of MABA in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain studies. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on MABA. One area of research could be the development of novel drug formulations that enhance the bioavailability of MABA. Another area of research could be the investigation of the potential use of MABA in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of MABA could be further elucidated to better understand its effects on various pathways and enzymes. Overall, MABA has shown great potential for various research applications and warrants further investigation.
Méthodes De Synthèse
MABA can be synthesized by the reaction of 5-hydroxyanthranilic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields MABA as a white crystalline solid with a melting point of 211-213°C. The purity of MABA can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MABA has been extensively studied for its potential applications in various research studies. One of the main areas of research has been in the field of cancer. MABA has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to enhance the efficacy of other chemotherapeutic agents. MABA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-hydroxy-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-22-14-5-3-2-4-10(14)8-15(19)17-13-7-6-11(18)9-12(13)16(20)21/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIMBQWOBRWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



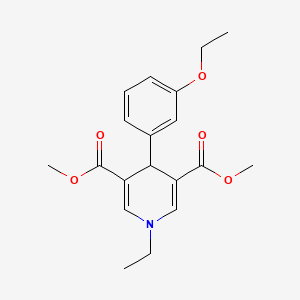
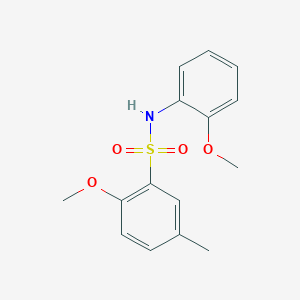
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)
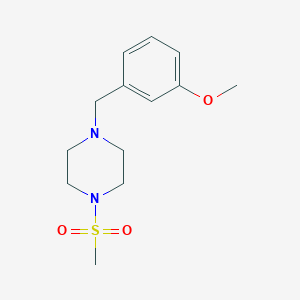
![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
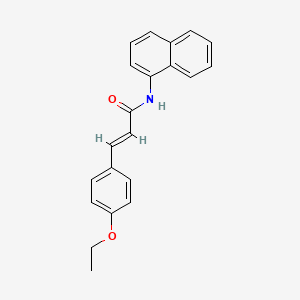
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
